2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an oxadiazole ring, a triazolopyridine core, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid typically involves multi-step organic reactions The process begins with the preparation of the oxadiazole ring, followed by the formation of the triazolopyridine core
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process is optimized to minimize by-products and ensure scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can target the oxo group in the triazolopyridine core.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid
- 2-(7-(3-Propyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid
Uniqueness
The uniqueness of 2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)aceticacid lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11N5O4 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
2-[7-(3-ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C12H11N5O4/c1-2-8-13-11(21-15-8)7-3-4-16-9(5-7)14-17(12(16)20)6-10(18)19/h3-5H,2,6H2,1H3,(H,18,19) |
InChI Key |
UNZYLGQDPHWNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.